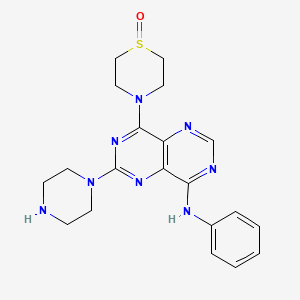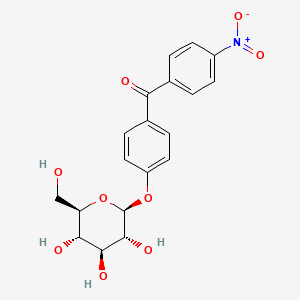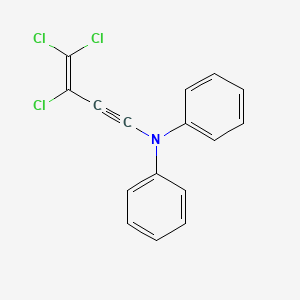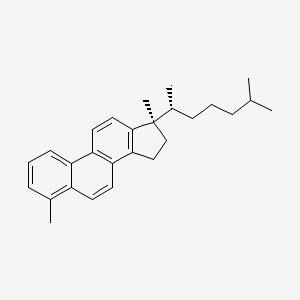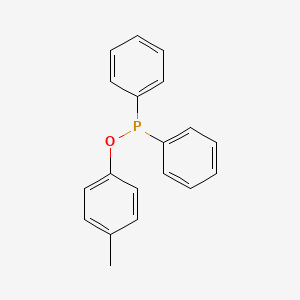![molecular formula C10H16O B14428471 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-91-1](/img/structure/B14428471.png)
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using ethyl vinyl ketone and cyclopentadiene as starting materials. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethylbicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological targets.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its rigid bicyclic structure can impart desirable properties to the resulting materials.
Mécanisme D'action
The mechanism of action of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure can provide steric hindrance and rigidity to the molecule.
Molecular Targets and Pathways:
Aldehyde Group: Can react with nucleophiles such as amines and thiols.
Bicyclic Structure: Provides a rigid framework that can influence the binding affinity and specificity of the compound to its target.
Comparaison Avec Des Composés Similaires
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but without the functional groups present in 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde.
Norbornene (Bicyclo[2.2.1]hept-2-ene): Contains a double bond in the bicyclic structure, making it more reactive in certain chemical reactions.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): Contains two double bonds, providing additional sites for chemical reactions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an aldehyde group on the bicyclic framework. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the simpler norbornane derivatives.
Propriétés
Numéro CAS |
84397-91-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
5-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h6-10H,2-5H2,1H3 |
Clé InChI |
AOGKYTGSUCFQHT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2CC1CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


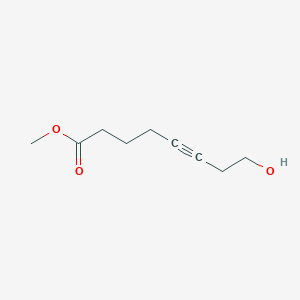

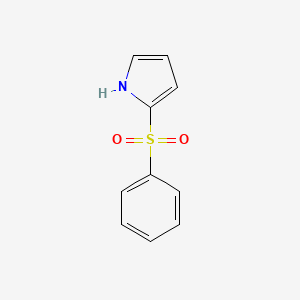
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)

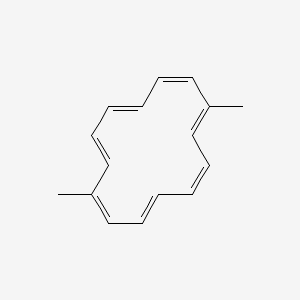
![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
